molecular formula C6H12O9S B12699315 6-O-sulfo-alpha-L-galactopyranose CAS No. 99531-16-5

6-O-sulfo-alpha-L-galactopyranose

Cat. No.: B12699315
CAS No.: 99531-16-5
M. Wt: 260.22 g/mol
InChI Key: OKUVUONOJCDUJY-SXUWKVJYSA-N
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Description

. This compound is a derivative of galactose, a type of sugar, and is characterized by the presence of a sulfate group attached to the sixth carbon of the galactopyranose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-galactopyranose-6-(hydrogen sulfate) typically involves the sulfation of galactose. This can be achieved through the reaction of galactose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

On an industrial scale, the production of alpha-L-galactopyranose-6-(hydrogen sulfate) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the controlled addition of sulfur trioxide to a galactose solution, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Alpha-L-galactopyranose-6-(hydrogen sulfate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Galactose and sulfuric acid.

    Esterification: Various galactopyranose esters.

    Oxidation: Galacturonic acid.

Scientific Research Applications

Alpha-L-galactopyranose-6-(hydrogen sulfate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-L-galactopyranose-6-(hydrogen sulfate) involves its interaction with specific molecular targets such as enzymes and receptors. The sulfate group enhances the compound’s ability to bind to proteins, thereby modulating their activity. This can influence various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-galactopyranose-6-(hydrogen sulfate): Similar structure but different stereochemistry.

    Beta-D-galactopyranose-6-(hydrogen sulfate): Different anomeric form.

    Glucose-6-(hydrogen sulfate): Similar sulfate group but different sugar moiety.

Uniqueness

Alpha-L-galactopyranose-6-(hydrogen sulfate) is unique due to its specific stereochemistry and the position of the sulfate group, which confer distinct biological and chemical properties. Its ability to interact with a wide range of proteins makes it a valuable tool in biochemical research and industrial applications .

Properties

CAS No.

99531-16-5

Molecular Formula

C6H12O9S

Molecular Weight

260.22 g/mol

IUPAC Name

[(2S,3S,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C6H12O9S/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6+/m0/s1

InChI Key

OKUVUONOJCDUJY-SXUWKVJYSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)OS(=O)(=O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)O

Origin of Product

United States

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